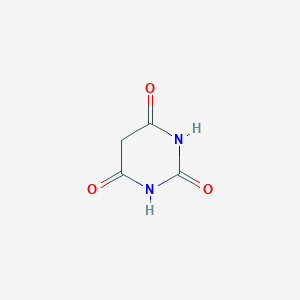

Barbituric acid

Übersicht

Beschreibung

Barbiturates are a class of organic compounds derived from barbituric acid. They are known for their sedative-hypnotic effects and have been used in medicine as anxiolytics, hypnotics, and anticonvulsants . Barbiturates act by depressing the central nervous system, leading to effects ranging from mild sedation to total anesthesia . Despite their medical utility, barbiturates have a high potential for addiction and overdose, which has led to their replacement by safer alternatives like benzodiazepines in many applications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Barbituraten beinhaltet typischerweise die Kondensation von Harnstoff mit Diethylmalonat in Gegenwart von Natriumethoxid, das als Base wirkt . Diese Reaktion bildet Barbitursäure, die Stammverbindung aller Barbiturate . Die allgemeine Reaktion lässt sich wie folgt darstellen:

Diethyl malonat+Harnstoff→Barbitursäure

Industrielle Produktionsverfahren: Die industrielle Produktion von Barbituraten folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren wie Kristallisation und Destillation sind in industriellen Umgebungen üblich .

Analyse Chemischer Reaktionen

Reaktionstypen: Barbiturate unterliegen verschiedenen chemischen Reaktionen, darunter:

Oxidation: Barbiturate können oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Die Reduktion von Barbituraten kann zur Bildung von Dihydroderivaten führen.

Substitution: An den Stickstoffatomen des Barbituratrings können nukleophile Substitutionsreaktionen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Alkylhalogenide werden häufig in nukleophilen Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Carbonsäuren.

Reduktion: Dihydroderivate.

Substitution: Alkylierte Barbiturate.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Barbituric acid and its derivatives have been extensively studied for their pharmacological properties:

- Anticonvulsant Activity : this compound derivatives are known for their efficacy in treating epilepsy and other seizure disorders. They function by enhancing the inhibitory neurotransmitter GABA's effects on neuronal activity .

- Antitumor Effects : Recent studies have highlighted the potential of novel this compound derivatives in cancer treatment. For instance, a compound designated as 1b has shown potent cytotoxicity against lung cancer cells without affecting normal cells, suggesting its therapeutic promise .

- Antimicrobial Properties : this compound derivatives have demonstrated activity against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

- Hepatoprotective Effects : A derivative known as BA-5 has been shown to inhibit liver fibrosis by blocking specific signaling pathways involved in hepatic stellate cell activation . This suggests potential applications in treating liver diseases.

Industrial Applications

Beyond pharmacology, this compound finds utility in various industrial sectors:

- Dyes and Pigments : Certain derivatives of this compound are used as industrial dyes and pigments due to their vibrant colors and stability under light exposure .

- Polymer Chemistry : this compound serves as a catalyst in polymerization reactions, contributing to the development of plastics and textiles .

- Organic Synthesis : It acts as a building block in multicomponent reactions, facilitating the synthesis of complex heterocyclic compounds. This application is crucial in developing new materials with specific properties .

Case Study 1: Antitumor Activity

In a study evaluating the anticancer activity of this compound derivatives, compound 1b showed significant cytotoxicity against A549 lung cancer cells. In vivo tests indicated that this compound effectively inhibited tumor growth in mouse xenograft models without causing toxicity to normal tissues. The mechanism of action was linked to specific apoptotic pathways activated by the compound .

Case Study 2: Antimicrobial Efficacy

A series of this compound derivatives were synthesized and tested for their antimicrobial properties. Among them, several compounds exhibited potent inhibition against both bacterial and fungal strains, indicating their potential for development into new antimicrobial agents .

Data Table: Summary of Applications

Wirkmechanismus

Barbiturates exert their effects by enhancing the activity of the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain . They bind to the GABA receptor-chloride channel complex, increasing the duration of chloride channel opening and leading to hyperpolarization of the neuronal membrane . This results in the inhibition of neuronal activity and produces sedative and hypnotic effects .

Vergleich Mit ähnlichen Verbindungen

Barbiturate werden oft mit anderen Depressiva des zentralen Nervensystems wie Benzodiazepinen und Nicht-Benzodiazepinen (Z-Medikamente) verglichen. Obwohl alle diese Verbindungen sedative und hypnotische Wirkungen haben, sind Barbiturate in ihrer chemischen Struktur und ihrem Wirkmechanismus einzigartig .

Ähnliche Verbindungen:

Benzodiazepine: Wie Diazepam und Lorazepam.

Nicht-Benzodiazepine: Wie Zolpidem und Eszopiclon.

Andere Barbiturate: Einschließlich Phenobarbital, Amobarbital und Pentobarbital.

Barbiturate zeichnen sich durch ihr höheres Sucht- und Überdosierungsrisiko im Vergleich zu Benzodiazepinen und Nicht-Benzodiazepinen aus .

Biologische Aktivität

Barbituric acid, a derivative of uracil, has been a subject of interest in pharmacology due to its diverse biological activities. While it is primarily known for its role in the synthesis of various barbiturate drugs, recent studies have highlighted its potential therapeutic applications beyond sedatives and anesthetics. This article explores the biological activity of this compound, focusing on its derivatives, particularly BA-5, and their implications in cancer treatment, liver fibrosis, and metabolic disorders.

Antitumor Activity

Recent research has demonstrated that certain derivatives of this compound exhibit significant antitumor properties. For instance, the compound BA-5 was shown to inhibit hepatocellular carcinoma (HCC) cell viability in a dose- and time-dependent manner. In vitro studies indicated that BA-5 treatment led to reduced phosphorylation of the AKT/p70S6K signaling pathway while sparing the MAPK pathway. This suggests a targeted mechanism by which BA-5 induces apoptosis through caspase-7 and PARP cleavage, thereby promoting cell death in HCC cells .

Table 1: Effects of BA-5 on HCC Cell Lines

| Cell Line | Treatment Concentration (µM) | Viability Inhibition (%) | Key Mechanism |

|---|---|---|---|

| SK-Hep 1 | 0 - 20 | 70% at 20 µM | AKT/p70S6K pathway inhibition |

| HepG2 | 0 - 20 | 65% at 20 µM | Caspase activation |

| Huh7 | 0 - 20 | 75% at 20 µM | PARP cleavage |

| Hep3B | 0 - 20 | 80% at 20 µM | Apoptosis induction |

Antifibrotic Effects

This compound derivatives have also been investigated for their antifibrotic effects, particularly in liver fibrosis. A study found that BA-5 inhibited hepatic stellate cell (HSC) activation by blocking TGF-β1 and LPS-induced NF-κB signaling pathways. This action not only reduced fibrosis but also mitigated inflammation by preventing macrophage recruitment and activation .

Table 2: Effects of BA-5 on Liver Fibrosis Markers

| Marker | Control Group (n=10) | BA-5 Treated Group (n=10) | Significance (p-value) |

|---|---|---|---|

| ALT (U/L) | 120 ± 15 | 45 ± 10 | <0.01 |

| TGF-β1 (pg/mL) | 500 ± 50 | 200 ± 30 | <0.05 |

| Collagen deposition (µg/g) | 300 ± 40 | 100 ± 20 | <0.01 |

Metabolic Disorders

In addition to its anticancer and antifibrotic properties, this compound derivatives like BA-5 have shown promise in addressing metabolic disorders such as nonalcoholic fatty liver disease (NAFLD). In animal models, BA-5 treatment significantly decreased serum levels of alanine aminotransferase (ALT), low-density lipoprotein (LDL), and triglycerides while improving mood-related behaviors associated with high-fat diets .

Table 3: Impact of BA-5 on Metabolic Parameters

| Parameter | Control Group (n=10) | BA-5 Treated Group (n=10) | Significance (p-value) |

|---|---|---|---|

| ALT (U/L) | 150 ± 20 | 60 ± 15 | <0.01 |

| LDL (mg/dL) | 130 ± 25 | 70 ± 10 | <0.01 |

| Triglycerides (mg/dL) | 200 ± 30 | 90 ± 15 | <0.01 |

Case Study: Barbiturate Poisoning

A notable case involved a young woman who overdosed on pentobarbital, a barbiturate derivative. The patient presented with classic symptoms of barbiturate poisoning: impaired consciousness, hypotension, and hypothermia. Treatment included airway management and supportive care, highlighting the importance of recognizing barbiturate toxicity in clinical settings . This case underscores the dual nature of barbiturates as both therapeutic agents and potential poisons.

Eigenschaften

IUPAC Name |

1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYOPLTXPVRDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4390-16-3 (mono-hydrochloride salt) | |

| Record name | Barbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020129 | |

| Record name | Barbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White powder; [Alfa Aesar MSDS], Solid | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barbituric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Barbituric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.9e-05 mg/mL at 37 °C | |

| Record name | Barbituric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67-52-7 | |

| Record name | Barbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BARBITURIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ92Y2793G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Barbituric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248 °C | |

| Record name | Barbituric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.